

A Technical Guide to the Solubility of 6-Methylantranilic Acid in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methylantranilic acid

Cat. No.: B1198090

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **6-methylantranilic acid** in organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing a comprehensive experimental protocol to enable researchers to determine its solubility in various solvents. The methodologies outlined are standard, reliable, and widely accepted in the scientific community.

Introduction to 6-Methylantranilic Acid

6-Methylantranilic acid (CAS 4389-50-8) is an aromatic amino acid with a molecular weight of 151.16 g/mol. Its structure, featuring both a carboxylic acid and an amino group on a benzene ring, suggests amphoteric properties and the potential for varied solubility characteristics in different solvent systems. Understanding its solubility is crucial for a range of applications, including reaction chemistry, purification, formulation development, and drug delivery.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative data on the solubility of **6-methylantranilic acid** in common organic solvents. The available information is largely qualitative.

Table 1: Qualitative Solubility of **6-Methylantranilic Acid**

Solvent	Solubility	Source
Methanol	Soluble	[1] [2]

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified.

Given the limited data, experimental determination of solubility is necessary for any application requiring precise concentration knowledge.

Experimental Protocol for Solubility Determination

The following protocol details the widely used shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[\[3\]](#)[\[4\]](#)[\[5\]](#) This method is followed by UV-Vis spectrophotometry for concentration analysis, a common and accessible analytical technique.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry.

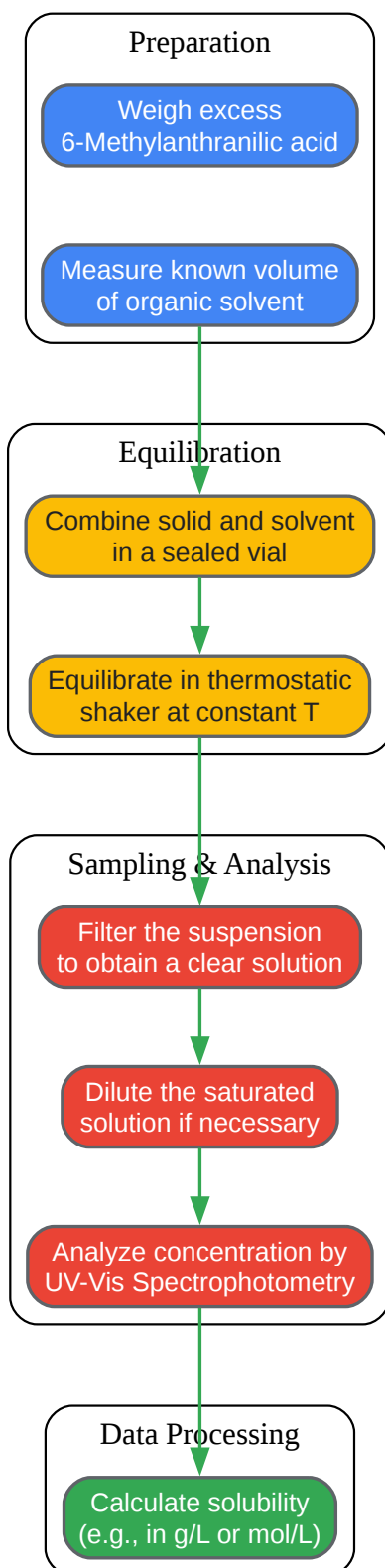
Materials and Equipment

- **6-Methylantranilic acid** (solid)
- Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane)
- Volumetric flasks
- Analytical balance
- Spatula
- Thermostatic shaker or water bath with orbital shaking capabilities

- Syringe filters (e.g., 0.45 μm PTFE)
- Syringes
- Vials with caps
- UV-Vis spectrophotometer
- Quartz cuvettes

Experimental Workflow

The general workflow for determining the solubility of **6-methylanthranilic acid** is depicted in the following diagram.



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Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

- Preparation of Stock Solution and Calibration Curve:
 - Accurately weigh a known amount of **6-methylanthranilic acid** and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
 - Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different, known concentrations.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) using the UV-Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.
 - Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear, and the equation of the line ($y = mx + c$) should be determined.
- Equilibration:
 - Add an excess amount of solid **6-methylanthranilic acid** to a vial containing a known volume of the organic solvent. An excess is ensured when undissolved solid remains visible after equilibration.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in a thermostatic shaker set to the desired temperature.
 - Shake the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The system is at equilibrium when the concentration of the dissolved solid no longer changes with time.
- Sampling and Sample Preparation:
 - After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid. This step is critical to prevent artificially high solubility values.
- Analysis:
 - The clear filtrate is the saturated solution. Depending on the concentration, it may need to be diluted with the same organic solvent to fall within the linear range of the calibration curve.
 - Measure the absorbance of the (diluted) saturated solution at the λ_{max} determined earlier.
- Calculation of Solubility:
 - Use the absorbance value and the equation of the calibration curve to determine the concentration of **6-methylanthranilic acid** in the (diluted) saturated solution.
 - If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution. This concentration represents the solubility of **6-methylanthranilic acid** in the chosen solvent at the specified temperature.

Considerations and Best Practices

- Temperature Control: Solubility is highly dependent on temperature. Ensure that the temperature is accurately controlled and monitored throughout the equilibration and sampling steps.
- Purity of Materials: The purity of both the **6-methylanthranilic acid** and the organic solvents will affect the accuracy of the solubility measurement. Use high-purity materials.
- Equilibration Time: The time required to reach equilibrium can vary depending on the compound, solvent, and agitation rate. It is advisable to perform a preliminary experiment to determine the necessary equilibration time.
- Solid Phase Analysis: For rigorous studies, it is good practice to analyze the solid phase remaining after equilibration (e.g., by DSC or XRD) to ensure that the compound has not undergone any polymorphic transformation or solvation.

- **Method Validation:** The analytical method used for concentration determination should be validated for linearity, accuracy, and precision.

Conclusion

While quantitative solubility data for **6-methylantranilic acid** in organic solvents is not readily available in the public domain, this guide provides a robust and detailed experimental protocol for its determination. By following the outlined shake-flask method coupled with UV-Vis spectrophotometry, researchers can reliably obtain the necessary solubility data to support their work in drug discovery, process development, and other scientific endeavors. The provided workflow diagram offers a clear visual representation of the logical steps involved in this experimental process.

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- To cite this document: BenchChem. [A Technical Guide to the Solubility of 6-Methylantranilic Acid in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198090#6-methylantranilic-acid-solubility-in-organic-solvents]

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